molecular formula C19H14N4OS B6626696 N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide

N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide

Cat. No.: B6626696
M. Wt: 346.4 g/mol
InChI Key: BBLADOJBPHSALE-UHFFFAOYSA-N
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Description

N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is a complex organic compound belonging to the thiazolo[5,4-b]pyridine class

Properties

IUPAC Name

N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c1-12-6-7-13(14-4-2-8-20-11-14)10-16(12)22-17(24)19-23-15-5-3-9-21-18(15)25-19/h2-11H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLADOJBPHSALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC=C2)NC(=O)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-pyridin-3-ylphenylamine with [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid chloride under controlled conditions. The reaction is often carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazolo[5,4-b]pyridine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has shown potential as a pharmacological agent. It has been studied for its antimicrobial, antifungal, and anticancer properties.

Medicine: In medicine, this compound has been investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used as a building block for the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological activity. The exact pathways and targets are still under investigation, but research suggests involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

  • Thiazolo[5,4-b]pyridine derivatives

  • Pyridine derivatives

  • Thiazole derivatives

Uniqueness: N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide stands out due to its specific structural features, which confer unique biological and chemical properties

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